molecular formula C23H24N2O5S2 B2980979 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951519-43-0

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2980979
CAS No.: 951519-43-0
M. Wt: 472.57
InChI Key: GBPBFOJHUCSWCQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction sequence.

  • Formation of tetrahydroquinoline core: The process begins with the synthesis of 1,2,3,4-tetrahydroquinoline through the Pictet-Spengler reaction.

  • Introduction of the phenylsulfonyl group: This is accomplished using a sulfonylation reaction with phenylsulfonyl chloride.

  • Ethoxylation and sulfonamidation: These steps involve introducing the ethoxy group and the benzenesulfonamide moiety under suitable reaction conditions, such as using ethanol and sulfonamide, respectively.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be streamlined through optimized reaction conditions that allow for higher yields and purity. Catalytic methods and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of reactions, including:

  • Oxidation: This compound can be oxidized to produce sulfoxide and sulfone derivatives.

  • Reduction: The phenylsulfonyl group can be reduced to a corresponding thiol group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the tetrahydroquinoline core.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution reagents: Halides, alkylating agents under mild to moderate conditions

Major Products Formed

The major products from these reactions include sulfoxide, sulfone, thiol derivatives, and various substituted aromatic and quinoline structures.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel molecules with potential pharmacological properties.

Biology

In biological studies, it is explored for its interactions with biological macromolecules, aiding in the understanding of protein-ligand binding dynamics.

Medicine

Medicinally, this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent due to its structural similarity to bioactive molecules.

Industry

In the industrial sector, it finds applications in the synthesis of advanced materials and as a precursor in the development of specialty chemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves:

  • Molecular Targets: This compound primarily targets enzymes and receptors involved in inflammatory pathways.

  • Pathways Involved: It modulates the signaling pathways by inhibiting key enzymes, such as cyclooxygenase and lipoxygenase, thus reducing the production of inflammatory mediators.

Comparison with Similar Compounds

When compared to structurally similar compounds, 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique ethoxy group and the specific arrangement of sulfonyl and sulfonamide groups.

List of Similar Compounds

  • N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 4-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Conclusion

This compound is a compound of significant interest due to its versatile applications in various scientific research fields. Its synthesis, reactions, and unique properties make it a valuable subject of study in both academia and industry.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-2-30-20-12-14-21(15-13-20)31(26,27)24-19-11-10-18-7-6-16-25(23(18)17-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPBFOJHUCSWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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